4-(2-Fluoro-5-methylphenyl)benzoic acid
Description
4-(2-Fluoro-5-methylphenyl)benzoic acid is a fluorinated benzoic acid derivative characterized by a phenyl ring substituted with a fluorine atom at the 2-position and a methyl group at the 5-position, attached to the para position of a benzoic acid core.
Properties
IUPAC Name |
4-(2-fluoro-5-methylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-9-2-7-13(15)12(8-9)10-3-5-11(6-4-10)14(16)17/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCCQEMHDLEJCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681124 | |
| Record name | 2'-Fluoro-5'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1183244-35-0 | |
| Record name | 2'-Fluoro-5'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 4-(2-Fluoro-5-methylphenyl)benzoic acid involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied for carbon–carbon bond formation and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are typically mild and functional group tolerant, making it suitable for synthesizing complex organic molecules .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of environmentally benign organoboron reagents and efficient catalytic systems is emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluoro-5-methylphenyl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluoro and methyl groups on the phenyl ring can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
4-(2-Fluoro-5-methylphenyl)benzoic acid is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a reference standard in analytical chemistry.
Medicine: Research into potential pharmaceutical applications, such as drug development and testing.
Industry: It is employed in the production of specialty chemicals and materials science.
Mechanism of Action
The mechanism of action of 4-(2-Fluoro-5-methylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The fluoro and methyl groups on the phenyl ring influence its reactivity and binding affinity to various biological molecules. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes .
Comparison with Similar Compounds
Structural Analogs from Biopharmacule Speciality Chemicals
lists multiple fluorinated benzoic acid derivatives, including:
- 2-Fluoro-5-methoxybenzoic acid : Substituted with a methoxy group (electron-donating) at the 5-position.
- 2-Fluoro-5-iodobenzoic acid : Features a bulky iodine atom (electron-withdrawing) at the 5-position.
- 2-Fluoro-5-hydroxybenzoic acid : Contains a hydroxyl group (acidic and polar) at the 5-position.
Key Differences :
- Acidity: The electron-withdrawing fluorine at the 2-position enhances acidity compared to non-fluorinated analogs. However, the methyl group in 4-(2-Fluoro-5-methylphenyl)benzoic acid may slightly reduce acidity compared to derivatives with electron-withdrawing groups (e.g., iodo or methoxy) at the 5-position .
- Solubility : Polar substituents (e.g., hydroxyl or methoxy) increase water solubility, whereas bulky groups (e.g., iodine or trifluoromethyl) reduce it. The methyl group in the target compound likely lowers solubility relative to hydroxylated analogs.
Sodium 2-Chloro-5-fluorobenzoate ()
- Molecular Formula : C₇H₃ClFNaO₂.
- Substituents : Chlorine at the 2-position and fluorine at the 5-position.
- Properties : As a sodium salt, it exhibits higher solubility in polar solvents compared to the free acid form. The chlorine atom further increases acidity relative to the methyl-substituted target compound .
4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic Acid ()
- Molecular Formula: C₁₁H₁₂FNO₃.
- Structure: Features an amino-oxobutanoic acid chain instead of a benzoic acid core.
- Implications : The extended chain introduces hydrogen-bonding capacity, altering reactivity and biological activity compared to the simpler benzoic acid scaffold .
Data Table: Comparative Analysis
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| This compound | C₁₄H₁₁FO₂ | 242.24 | 2-F, 5-CH₃ on phenyl | Moderate acidity, low solubility |
| 2-Fluoro-5-methoxybenzoic acid | C₈H₇FO₃ | 170.14 | 2-F, 5-OCH₃ | High solubility, strong acidity |
| Sodium 2-chloro-5-fluorobenzoate | C₇H₃ClFNaO₂ | 196.54 | 2-Cl, 5-F, sodium salt | High solubility, very acidic |
| 4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid | C₁₁H₁₂FNO₃ | 225.22 | 2-F, 5-CH₃, amino-oxobutanoic | Enhanced hydrogen bonding |
Research Findings and Theoretical Insights
- Substituent Effects : Fluorine and chlorine atoms increase acidity via electron withdrawal, while methyl and methoxy groups exhibit opposing electronic effects .
- Computational Predictions : Density-functional theory (DFT) studies (e.g., Becke’s exchange-correlation functional) suggest that exact-exchange terms improve thermochemical accuracy, which could model the target compound’s properties in silico .
- Biological Relevance : Derivatives like BAY 60-2770 () highlight the role of fluorinated benzoic acids in drug design, particularly as enzyme inhibitors or receptor modulators .
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